molecular formula C14H22N2O5S B2900326 N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide CAS No. 152100-17-9

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide

Cat. No.: B2900326
CAS No.: 152100-17-9
M. Wt: 330.4
InChI Key: CDCNQFUEFQMIBQ-UHFFFAOYSA-N
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Description

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (CAS 152100-17-9) is a benzenesulfonamide derivative of interest in chemical and pharmaceutical research. This compound features a molecular formula of C 14 H 22 N 2 O 5 S and a molecular weight of 330.40 g/mol . Its structure incorporates a nitro group and a hydroxy group on the benzene ring, alongside dibutylamino substituents on the sulfonamide functionality, which can be valuable for studying structure-activity relationships and as a synthetic building block . Related sulfonamide compounds have demonstrated utility as organocatalysts in synthetic organic chemistry, for instance, in facilitating the one-pot synthesis of biologically relevant molecules like α-amino phosphonates . This compound is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any household use.

Properties

IUPAC Name

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5S/c1-3-5-9-15(10-6-4-2)22(20,21)12-7-8-14(17)13(11-12)16(18)19/h7-8,11,17H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCNQFUEFQMIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide typically involves the nitration of 4-hydroxybenzenesulfonamide followed by the alkylation of the resulting nitro compound with butyl halides. The reaction conditions often require the use of strong acids, such as sulfuric acid, for the nitration step, and bases, such as sodium hydroxide, for the alkylation step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Products may include 4-oxo-3-nitrobenzenesulfonamide.

    Reduction: Products may include N,N-dibutyl-4-amino-3-hydroxybenzenesulfonamide.

    Substitution: Products depend on the nucleophile used, resulting in various substituted sulfonamides.

Scientific Research Applications

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with target proteins, affecting their activity. The butyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Solubility

The butyl groups in N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide enhance lipophilicity compared to analogs with shorter alkyl chains or polar substituents. For instance:

  • N,N-bis(2-hydroxyethyl)-4-nitrobenzenesulfonamide (CAS 18226-07-8) features hydrophilic hydroxyethyl groups, significantly increasing water solubility compared to the dibutyl analog .

Electronic and Reactivity Profiles

The nitro group at position 3 in the target compound may influence electron withdrawal and resonance effects differently than analogs with nitro groups at position 4:

  • N-{4-fluoro-3-nitrophenyl}methanesulfonamide (CAS 85482-36-6) combines a fluorine atom (electron-withdrawing) with a 3-nitro group, creating a highly electron-deficient aromatic system that may enhance electrophilic reactivity .

Steric and Conformational Differences

Bulkier substituents, such as unsaturated chains, can impact steric hindrance:

  • N,N-di(but-3-en-1-yl)-4-methylbenzenesulfonamide (CAS 104144-06-1) incorporates butenyl groups, introducing double bonds that may restrict rotational freedom and affect binding to biological targets .

Data Table: Key Properties of Selected Sulfonamide Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound Not provided C₁₄H₂₁N₂O₅S 329.39 g/mol 4-OH, 3-NO₂, N,N-dibutyl High lipophilicity, moderate H-bonding
N-Butyl-4-nitrobenzenesulfonamide 66473-14-1 C₁₀H₁₄N₂O₄S 258.29 g/mol 4-NO₂, N-butyl Lower polarity, reduced solubility
N,N-bis(2-hydroxyethyl)-4-nitrobenzenesulfonamide 18226-07-8 C₁₀H₁₄N₂O₆S 290.29 g/mol 4-NO₂, N,N-bis(2-hydroxyethyl) High water solubility
N-{4-fluoro-3-nitrophenyl}methanesulfonamide 85482-36-6 C₇H₇FN₂O₄S 234.20 g/mol 4-F, 3-NO₂, methylsulfonamide Enhanced electrophilicity
N,N-di(but-3-en-1-yl)-4-methylbenzenesulfonamide 104144-06-1 C₁₅H₂₁NO₂S 279.40 g/mol 4-CH₃, N,N-di(but-3-enyl) Steric hindrance from unsaturated chains

Biological Activity

N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in enzyme inhibition and interactions with various molecular targets. This article explores its synthesis, mechanisms of action, biological effects, and applications in scientific research.

This compound is synthesized through a multi-step process involving the nitration of 4-hydroxybenzenesulfonamide followed by alkylation with butyl halides. The reaction conditions typically require strong acids such as sulfuric acid for the nitration step and bases like sodium hydroxide for the alkylation step.

Chemical Structure:

  • Molecular Formula: C14H22N2O5S
  • Molecular Weight: 306.41 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins:

  • Enzyme Inhibition: The compound acts as a competitive antagonist to carbonic anhydrases, which are crucial for maintaining pH balance and ion transport in cells. By binding to the active site of these enzymes, it inhibits their activity, affecting various physiological processes.
  • Protein Interactions: The nitro group can participate in redox reactions, while the sulfonamide group forms hydrogen bonds with target proteins. This interaction may alter the activity of enzymes involved in metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties by inhibiting bacterial growth through its action on carbonic anhydrases, which are integral to folic acid synthesis in bacteria.

Case Studies

  • Inhibition Studies: In vitro studies have shown that this compound effectively inhibits carbonic anhydrase activity at low concentrations, demonstrating its potential as a therapeutic agent against bacterial infections.
  • Pharmacokinetics: Studies on animal models reveal that the compound has favorable pharmacokinetic properties, including good absorption and distribution within tissues, which enhances its efficacy in biological systems.

Research Applications

This compound has several applications in scientific research:

  • Organic Synthesis: It serves as a reagent in organic chemistry for synthesizing more complex molecules.
  • Biological Research: The compound is utilized in studies involving enzyme inhibition and protein interactions, providing insights into metabolic pathways and disease mechanisms .
  • Therapeutic Development: Ongoing research aims to explore its potential therapeutic applications, particularly in targeting specific enzymes involved in disease processes.

Summary of Findings

PropertyDescription
Molecular FormulaC14H22N2O5S
Molecular Weight306.41 g/mol
Main Biological ActivityInhibition of carbonic anhydrase
Research ApplicationsAntimicrobial studies, enzyme inhibition research
Case Study ResultsEffective at low concentrations; favorable pharmacokinetics

Q & A

Q. What synthetic methodologies are recommended for preparing N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide with high purity?

Methodological Answer:

  • Key Steps :
    • Sulfonylation : React 4-hydroxy-3-nitrobenzenesulfonyl chloride with dibutylamine in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere to form the sulfonamide backbone.
    • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixture) to isolate the product .
    • Condition Optimization : Maintain temperatures below 40°C to prevent nitro group decomposition; monitor reaction progress via TLC .
  • Analytical Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (δ ~7.5–8.5 ppm for aromatic protons, δ ~3.0–3.5 ppm for butyl groups) .

Q. How can the molecular structure of this compound be unequivocally confirmed?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Analyze 1^1H and 13^{13}C NMR for characteristic shifts (e.g., sulfonamide N–H at δ ~10–12 ppm if present; nitro group deshields adjacent protons).
    • IR : Confirm sulfonamide S=O stretches (~1350–1150 cm1^{-1}) and nitro group absorption (~1520–1350 cm1^{-1}) .
  • Crystallography : Grow single crystals via slow evaporation (solvent: acetone/ethanol) and solve the structure using SHELX programs for X-ray diffraction analysis .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in substitution or reduction reactions?

Methodological Answer:

  • Reduction Pathways :
    • Use catalytic hydrogenation (H2_2, Pd/C) or sodium dithionite to reduce the nitro group to an amine, forming N,N-dibutyl-3-amino-4-hydroxybenzenesulfonamide. Monitor intermediates via LC-MS .
  • Substitution Reactions :
    • Perform nucleophilic aromatic substitution (e.g., with thiols or amines) under basic conditions (K2_2CO3_3, DMF). Kinetic studies can elucidate activation barriers using UV-Vis spectroscopy .

Q. What experimental and computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Biochemical Assays :
    • Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to enzymes (e.g., carbonic anhydrase).
    • Perform enzyme inhibition assays (IC50_{50} determination) with varying pH to assess protonation effects .
  • Computational Modeling :
    • Conduct docking simulations (AutoDock Vina) and molecular dynamics (GROMACS) to predict binding modes. Validate with QM/MM calculations for nitro group interactions .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural validation?

Methodological Answer:

  • Dynamic Effects :
    • Investigate tautomerism between the hydroxyl and nitro groups using variable-temperature NMR (VT-NMR) to observe coalescence of proton signals.
    • Compare experimental data with DFT-calculated 1^1H chemical shifts (Gaussian 16, B3LYP/6-31G**) .
  • Crystallographic Validation : Cross-reference NMR data with X-ray crystallography results to resolve ambiguities in substituent positioning .

Q. What strategies mitigate instability of this compound under acidic or oxidative conditions?

Methodological Answer:

  • Stability Studies :
    • Conduct accelerated degradation tests (e.g., 0.1 M HCl, 40°C) and monitor via UPLC-MS. Identify degradation products (e.g., nitro group reduction or sulfonamide hydrolysis) .
    • Use radical scavengers (e.g., BHT) in storage solutions to prevent oxidative decomposition .

Q. How do electronic effects of substituents (e.g., nitro vs. hydroxy) modulate the sulfonamide’s acidity and solubility?

Methodological Answer:

  • pKa Determination :
    • Perform potentiometric titration (GLpKa) to measure sulfonamide acidity. Compare with DFT-calculated partial charges (Mulliken analysis) .
  • Solubility Profiling :
    • Use shake-flask method (buffers at pH 1.2–7.4) to assess pH-dependent solubility. Correlate with LogP values calculated via HPLC retention times .

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